2,4-Dichloro-3-cyanopyridine

Beschreibung

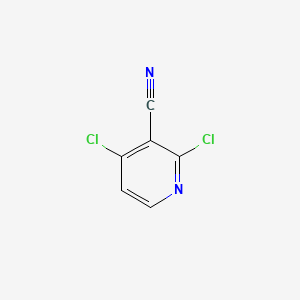

2,4-Dichloro-3-cyanopyridine (CAS: 180995-12-4) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173 g/mol . It is characterized by two chlorine substituents at the 2- and 4-positions and a cyano (-CN) group at the 3-position of the pyridine ring. This compound is typically available as a high-purity reagent (≥95%) and serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and cross-coupling reactions .

Eigenschaften

IUPAC Name |

2,4-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYZEFBWEXEOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621350 | |

| Record name | 2,4-Dichloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-12-4 | |

| Record name | 2,4-Dichloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-cyanopyridine typically involves the chlorination of 3-cyanopyridine. One common method includes the reaction of 3-cyanopyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-3-cyanopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2,4-Dichloro-3-aminopyridine.

Oxidation: Oxidized derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2,4-dichloro-3-cyanopyridine derivatives in the development of anticancer agents. For instance, a series of novel 3-cyanopyridine derivatives, including those with the 2,4-dichloro substitution, have demonstrated significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and PC-3 (prostate cancer).

- Key Findings :

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 5a | MCF-7 | 1.77 | Moderate |

| 5e | MCF-7 | 1.39 | High |

| 5c | HepG2 | 2.68 | Moderate |

| 5e | PC-3 | 35.9 | High |

Survivin Modulation

Survivin is a protein that inhibits apoptosis and is often overexpressed in cancer cells. The modulation of survivin by cyanopyridine derivatives has been explored as a therapeutic strategy.

- Mechanism : Compounds induce apoptosis and reduce survivin expression through proteasome-dependent degradation.

- Results : Significant increases in early and late apoptotic cells were observed, alongside a reduction in other inhibitor of apoptosis proteins (IAPs) .

Herbicide Development

The structural characteristics of this compound make it an attractive candidate for herbicide formulation due to its ability to inhibit specific biochemical pathways in plants.

- Mechanism : It acts by disrupting photosynthesis and other metabolic processes essential for plant growth.

- Field Trials : Various formulations have been tested for efficacy against common agricultural weeds, showing promising results in terms of both effectiveness and safety to crops .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its applications.

Synthesis Techniques

The synthesis typically involves:

- Reactions : Utilizing methods such as nucleophilic substitution or condensation reactions with appropriate precursors.

- Characterization : Techniques like NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship

Research indicates that the presence of electron-withdrawing groups like chlorine enhances the biological activity of cyanopyridine derivatives.

| Substituent | Effect on Activity |

|---|---|

| No substitution | Lower activity |

| Monochloro | Moderate activity |

| Dichloro | High activity |

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-3-cyanopyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the cyano group and chlorine atoms can influence its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

The structural and functional differences between 2,4-dichloro-3-cyanopyridine and related pyridine derivatives significantly influence their physical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Physical Properties

Key Observations :

- The cyano group in this compound enhances its electrophilicity compared to non-cyano analogs like 2,3-dichloropyridine, making it more reactive in substitution reactions .

- Chlorine positioning affects steric and electronic properties. For example, 2,3-dichloropyridine’s adjacent Cl groups increase steric hindrance, reducing reactivity in certain coupling reactions compared to this compound .

- Nitro and amino substituents (e.g., in 2,4-dihydroxy-3-nitropyridine or 3-amino-2,5-dichloropyridine) alter solubility and hydrogen-bonding capacity, influencing their roles in drug design .

Biologische Aktivität

2,4-Dichloro-3-cyanopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Effects : Demonstrates antiproliferative activity against several human cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Target and Mode of Action

The primary mode of action of this compound is through its role as a pharmaceutical intermediate. It participates in reactions such as the Suzuki–Miyaura cross-coupling, which is crucial for synthesizing complex organic molecules. The compound's interactions with biomolecules lead to enzyme inhibition, particularly affecting topoisomerase I and II, which are vital for DNA replication and transcription.

Biochemical Pathways

The compound's biochemical activity is largely dependent on its structural characteristics. It has been shown to influence various cellular processes through:

- Binding Interactions : Engaging with specific biomolecules.

- Gene Expression Modulation : Altering the expression levels of genes involved in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been tested against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. The findings indicate that:

- The compound exhibits significant antiproliferative effects with IC50 values ranging from 27.2 µM to 52 µM across different cancer cell lines.

- It induces apoptosis in cancer cells, evidenced by increased early and late apoptotic markers .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | PC-3 | 27.2 - 52 | |

| Anticancer | MDA-MB-231 | Comparable to 5-FU | |

| Anticancer | HepG2 | 40.3 | |

| Antimicrobial | Various Bacteria | Variable |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives of this compound on cancer cell lines using the sulforhodamine B assay. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit carbonic anhydrase isoenzymes (hCA I and II). The most potent derivative exhibited an inhibition constant (Ki) of 2.84 µM against hCA I and 2.56 µM against hCA II, indicating strong enzyme inhibitory activity .

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-3-cyanopyridine, and how can reaction conditions be systematically optimized?

Category: Synthesis Methodology A common approach involves halogenation and cyanation of pyridine derivatives. For example, nitrile introduction via nucleophilic substitution or metal-catalyzed cyanation of halogenated precursors. Reaction optimization should focus on temperature control (e.g., 80–120°C for nitrile group stability) and solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions). Monitoring via TLC or HPLC is critical to track intermediate formation, such as 2,4-dichloropyridine derivatives, before cyanide group introduction .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

Category: Analytical Chemistry Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing halogenated byproducts. Confirm purity via melting point analysis (mp ~115°C, as referenced in similar dichloropyridine derivatives) and HPLC (>98% purity threshold). Structural validation requires -NMR (aromatic proton signals at δ 7.8–8.5 ppm) and FT-IR (C≡N stretch ~2230 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Category: Laboratory Safety Adhere to H313 (harmful on skin contact) and H333 (toxic if inhaled) protocols. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Waste must be segregated in halogenated solvent containers and processed via neutralization (e.g., sodium bicarbonate) before disposal .

Q. Which solvents and storage conditions prevent degradation of this compound?

Category: Stability & Storage Store in amber glass vials under inert gas (N) at 2–8°C. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the nitrile group. Anhydrous dichloromethane or THF is suitable for dissolution in reactions .

Q. How does the electronic nature of the nitrile group influence reactivity in substitution reactions?

Category: Reactivity Fundamentals The electron-withdrawing nitrile group activates the pyridine ring at the 2- and 4-positions for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) show enhanced electrophilicity at C2 and C4 due to resonance effects, favoring reactions with amines or thiols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Category: Structural Elucidation Single-crystal X-ray diffraction (SHELX suite) is ideal for determining bond angles and torsional strain. For example, derivatives like 3-cyanopyridine analogs show planar geometry (C-C≡N bond angle ~177°), with intermolecular interactions (e.g., Cl···π) influencing packing. Data collection at 100 K improves resolution for halogen-heavy structures .

Q. What strategies mitigate contradictions in catalytic cross-coupling reaction yields with this compound?

Category: Reaction Optimization Discrepancies in Suzuki-Miyaura coupling (e.g., low yields with aryl boronic acids) often arise from steric hindrance at C3. Screening Pd catalysts (e.g., Pd(OAc)/XPhos) and additives (KPO) improves efficiency. Kinetic studies (GC-MS monitoring) reveal optimal ligand-to-metal ratios (2:1) to suppress dehalogenation side reactions .

Q. How do tautomeric or polymorphic forms of this compound affect its bioactivity?

Category: Structure-Activity Relationships Tautomerism (e.g., imine-enamine shifts) alters H-bond donor/acceptor profiles, impacting receptor binding. Polymorph screening via solvent-drop grinding identifies forms with enhanced solubility (e.g., Form II in DMSO). Synchrotron PXRD quantifies lattice parameters for correlation with biological assays .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

Category: Computational Chemistry DFT calculations (B3LYP/6-31G**) map electrostatic potential surfaces, highlighting C4 as the most electrophilic site. Fukui indices () confirm this trend, guiding functionalization (e.g., nitration at C4 over C2). MD simulations assess solvent effects on transition-state stabilization .

Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C-NMR shifts) be reconciled for novel derivatives?

Category: Data Analysis Ambiguities in -NMR (e.g., overlapping Cl- and CN-bearing carbon signals) are resolved via DEPT-135 or HSQC. Cross-validation with LC-MS (high-resolution ESI) ensures correct assignments. For example, C3 (nitrile-bearing carbon) shows a distinct shift at ~118 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.